molecular formula C7H3ClF3N3 B13665463 3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13665463
M. Wt: 221.57 g/mol
InChI Key: IZKVEAIUOFJYKG-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications. The presence of chlorine and trifluoromethyl groups enhances its reactivity and potential for forming diverse derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves the construction of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorinated pyridine derivative, the pyrazole ring can be formed through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of vapor-phase reactors, which include a catalyst fluidized-bed phase, is one such method. This approach allows for efficient fluorination and chlorination reactions, reducing overall production costs .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[4,3-c]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
  • 4-Chloro-3-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine stands out due to its combined pyrazole and pyridine rings, which confer unique reactivity and potential for diverse applications. The presence of both chlorine and trifluoromethyl groups further enhances its chemical versatility .

Properties

Molecular Formula

C7H3ClF3N3

Molecular Weight

221.57 g/mol

IUPAC Name

3-chloro-4-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H3ClF3N3/c8-6-4-3(13-14-6)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14)

InChI Key

IZKVEAIUOFJYKG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C(NN=C21)Cl)C(F)(F)F

Origin of Product

United States

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